molecular formula C21H18N4OS B2784495 6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1020229-84-8

6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B2784495
CAS No.: 1020229-84-8
M. Wt: 374.46
InChI Key: HXHQARGSWRKKLR-UXBLZVDNSA-N
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Description

6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a synthetic organic compound. It's characterized by a pyrazolo[3,4-d]pyrimidine core substituted with cinnamylthio and m-tolyl groups. This structure suggests potential biological activity, making it a target of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis usually begins with the construction of the pyrazolo[3,4-d]pyrimidine core. Starting materials often include hydrazine derivatives and 1,3-diketones, subjected to cyclization reactions.

  • Once the core structure is established, functionalization introduces the cinnamylthio and m-tolyl groups. This often involves nucleophilic substitution or palladium-catalyzed coupling reactions under specific conditions.

Industrial Production Methods:

  • Industrial production mirrors laboratory synthesis, scaled-up with optimized yields and purities. Catalysts, solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the cinnamylthio group, forming sulfoxides or sulfones.

  • Reduction: Reduction reactions can target the double bonds in the cinnamylthio moiety, leading to corresponding saturated derivatives.

  • Substitution: The m-tolyl group can participate in electrophilic aromatic substitution, creating various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide or peracids.

  • Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

  • Substitution: Electrophilic reagents like nitronium ions are frequently used.

Major Products:

  • Oxidation typically results in sulfoxides or sulfones.

  • Reduction produces saturated derivatives.

  • Substitution leads to a wide array of aromatic derivatives.

Scientific Research Applications

Chemistry:

  • This compound's reactivity makes it a valuable building block in synthetic organic chemistry, particularly for constructing heterocyclic compounds.

Biology:

  • Its structure suggests potential biological activity, making it a candidate for testing as an enzyme inhibitor or a receptor antagonist.

Medicine:

Industry:

  • Used in the development of specialty chemicals and advanced materials due to its unique reactivity and structural properties.

Mechanism of Action

Mechanism:

  • The compound may exert its effects through interactions with specific molecular targets such as enzymes or receptors.

  • Binding to these targets can modulate biochemical pathways, leading to desired biological effects.

Molecular Targets and Pathways:

  • Specific interactions with kinase enzymes or G-protein-coupled receptors (GPCRs) are hypothesized based on its structure.

Comparison with Similar Compounds

  • 1-Phenylpyrazolo[3,4-d]pyrimidin-4-ol

  • 1-(4-Methylphenyl)-pyrazolo[3,4-d]pyrimidin-4-ol

  • 1-Benzylpyrazolo[3,4-d]pyrimidin-4-ol

Properties

IUPAC Name

1-(3-methylphenyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-15-7-5-11-17(13-15)25-19-18(14-22-25)20(26)24-21(23-19)27-12-6-10-16-8-3-2-4-9-16/h2-11,13-14H,12H2,1H3,(H,23,24,26)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHQARGSWRKKLR-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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